molecular formula C18H17N5O3 B14871749 (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

(E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14871749
M. Wt: 351.4 g/mol
InChI Key: HPTDXPRCUJAXNY-RGVLZGJSSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with pyridine-4-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide depends on its specific biological activity. For example, if it exhibits anticancer properties, it may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

(E)-3-(3,4-dimethoxyphenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the 3,4-dimethoxyphenyl and pyridin-4-ylmethylene groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-25-16-4-3-13(9-17(16)26-2)14-10-15(22-21-14)18(24)23-20-11-12-5-7-19-8-6-12/h3-11H,1-2H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

HPTDXPRCUJAXNY-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=NC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)OC

Origin of Product

United States

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